molecular formula C62H92N16O10 B607638 吉泰利替尼富马酸盐 CAS No. 1254053-84-3

吉泰利替尼富马酸盐

货号 B607638
CAS 编号: 1254053-84-3
分子量: 1221.52
InChI 键: UJOUWHLYTQFUCU-WXXKFALUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gilteritinib, also known as ASP2215, is a small molecule part of the FLT3 tyrosine kinase inhibitors . It is used to treat acute myeloid leukemia with an FMS-like tyrosine kinase 3 (FLT3) mutation that has come back or has not improved after previous treatments . It was developed by Astellas Pharma .


Molecular Structure Analysis

Gilteritinib is a pyrazinecarboxamide derivative that showed high selectivity to FLT3 . Its molecular formula is C29H44N8O3 and it has a molar mass of 552.724 g·mol −1 .


Chemical Reactions Analysis

Gilteritinib demonstrated highly specific potent inhibition of FLT3 receptors with ITD and D835 mutations and weak activity against FLT3 receptors expressing the F691L gatekeeper mutation .


Physical And Chemical Properties Analysis

Gilteritinib is a round, light yellow film-coated tablet . Its molecular formula is C29H44N8O3 and it has a molar mass of 552.724 g·mol −1 .

科学研究应用

  1. 在 FLT3 突变的 AML 中有效:吉泰利替尼富马酸盐已被证明可作为复发或难治性 FLT3 突变 AML 成年患者的治疗选择。与抢救性化疗相比,它显示出更高的缓解率和更长的总生存期 (Mori & Hidaka, 2021).

  2. 作用机制:它是受体酪氨酸激酶的口服生物利用抑制剂,包括 FLT3、AXL、间变性淋巴瘤激酶 (ALK) 和白细胞受体酪氨酸激酶 (LTK)。这种抑制导致过度表达这些 RTK 的癌细胞增殖减少 (Definitions, 2020).

  3. 耐药机制:在一些患者中,由于 RAS/MAPK 通路激活、FLT3-F691L 守门突变或 BCR-ABL1 融合,观察到对吉泰利替尼的继发性临床耐药 (McMahon et al., 2019).

  4. 与化疗联合用药:已评估吉泰利替尼与新诊断的 AML 患者的诱导和巩固化疗联合用药的安全性/耐受性和抗肿瘤活性。在 FLT3 突变阳性受试者中观察到较高的缓解率 (Pratz, 2018).

  5. 全球批准治疗:吉泰利替尼已在多个国家被批准用于治疗复发或难治性 FLT3 突变的 AML。它抑制 FLT3 信号传导,从而诱导 AML 细胞凋亡 (Dhillon, 2019).

  6. 药代动力学和药物监测:研究已开发出定量人血浆中吉泰利替尼的方法,这对于治疗药物监测和确保患者安全非常重要 (Zhang et al., 2022).

  7. 既往治疗患者的临床活性:吉泰利替尼在既往接受 FLT3 抑制剂治疗的复发/难治性 FLT3 突变 AML 中仍然具有临床活性,证明了其作为这些病例中有效治疗选择的潜力 (Numan et al., 2022).

安全和危害

Gilteritinib may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only outdoors or in a well-ventilated area .

未来方向

Gilteritinib’s rapid advance to approval was the result of efficient translation of all that had been learned about the disease and the target, FMS-like tyrosine kinase-3 (FLT3), over the prior 2 decades . Further studies will be needed to identify which additional clinical and molecular features predict for response of FLT3-TKD AML to gilteritinib .

属性

IUPAC Name

(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOUWHLYTQFUCU-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H92N16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027950
Record name Gilteritinib fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gilteritinib fumarate

CAS RN

1254053-84-3
Record name Gilteritinib fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gilteritinib fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GILTERITINIB FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZZ0Z1GJT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
43
Citations
H Xu, L Chen, Y Chen, Y Fu, F Xu, G Chen - Russian Chemical Bulletin, 2023 - Springer
… Based on the synthetic routes to Gilteritinib 1 and its intermediates described above, we designed a new approach to Gilteritinib fumarate 1 (Scheme 6). At the first stage of the synthesis…
Number of citations: 0 link.springer.com
M Mori, K Hidaka - Folia Pharmacologica Japonica, 2021 - search.ebscohost.com
… Gilteritinib fumarate (Xospata® tablets 40 mg) is a novel, highly selective, oral FMS-like … In conclusion, in vitro, in vivo, and clinical data indicate that gilteritinib fumarate is an effective …
Number of citations: 3 search.ebscohost.com
M Bocchia, AM Carella, A Mulè, L Rizzo… - Pharmacogenomics …, 2022 - Taylor & Francis
… Citation2 Gilteritinib fumarate, the first second generation FLT3 inhibitor available on the market, is a potent inhibitor of both FLT3-ITD and TKD, interfering with signaling and …
Number of citations: 2 www.tandfonline.com
F Kuusisto, D Page, R Stewart - F1000Research, 2020 - f1000research.com
Background: The rapid spread of illness and death caused by the severe respiratory syndrome coronavirus 2 (SARS-CoV-2) and its associated coronavirus disease 2019 (COVID-19) …
Number of citations: 8 f1000research.com
S Matsushita, K Tachibana, T Kusakabe… - Clinical and …, 2021 - Wiley Online Library
For drugs that are intended to fill unmet medical needs, such as the treatment of rare diseases or a subtype of cancer, it can take a long time to conduct confirmatory clinical trials due to …
Number of citations: 7 ascpt.onlinelibrary.wiley.com
V Tomaz, K Griesi-Oliveira, RD Puga, BJ Conti… - Frontiers in …, 2022 - frontiersin.org
… with nimesulide: azacitidine, gilteritinib fumarate, cladribine, doxorubicin … , gilteritinib fumarate, cladribine, and fludarabine in the HL-60 cell line; azacitidine, gilteritinib fumarate, …
Number of citations: 5 www.frontiersin.org
S Dhillon - Drugs, 2019 - Springer
Gilteritinib (Xospata ® ) is an orally available small molecule receptor tyrosine kinase inhibitor developed by Astellas Pharma in collaboration with Kotobuki Pharmaceutical for the …
Number of citations: 98 link.springer.com
W Liu, Q Li, J Hu, H Wang, F Xu, Q Bian - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
A concept, natural products derivatization method (NPDM), was introduced to assess the influence of natural products on the discovery of targeted anticancer agents. Subsequently, 106 …
Number of citations: 17 www.sciencedirect.com
CD DiNardo, AH Wei - Blood, The Journal of the American …, 2020 - ashpublications.org
The acute myeloid leukemia (AML) treatment landscape has changed substantially since 2017. New targeted drugs have emerged, including venetoclax to target B-cell lymphoma 2, …
Number of citations: 212 ashpublications.org
K Traynor - AM J HEALTH-SYST PHARM, 2019 - academic.oup.com
As part of FDA’s MedWatch program, important changes to the safety labeling of drugs and therapeutic biologicals, including boxed warnings, are posted on the agency’s website. …
Number of citations: 2 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。